2-Thienylmethyl methanesulfonate
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H8O3S2 |
|---|---|
Molecular Weight |
192.3 g/mol |
IUPAC Name |
thiophen-2-ylmethyl methanesulfonate |
InChI |
InChI=1S/C6H8O3S2/c1-11(7,8)9-5-6-3-2-4-10-6/h2-4H,5H2,1H3 |
InChI Key |
YPPSVJYUVRPSMX-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCC1=CC=CS1 |
Origin of Product |
United States |
Synthetic Strategies for 2 Thienylmethyl Methanesulfonate
Direct Esterification Methods
The most straightforward approach to 2-thienylmethyl methanesulfonate (B1217627) involves the direct reaction of 2-thienylmethanol with a methanesulfonylating agent. This method is widely employed due to its efficiency and simplicity.
Reaction of 2-Thienylmethanol with Methanesulfonyl Halides
The reaction of 2-thienylmethanol with methanesulfonyl chloride (MsCl) in the presence of a base is a common and effective method for the synthesis of 2-thienylmethyl methanesulfonate. google.com The alcohol's hydroxyl group acts as a nucleophile, attacking the electrophilic sulfur atom of the methanesulfonyl chloride. This results in the displacement of the chloride leaving group and the formation of the mesylate ester. The presence of a base is crucial to neutralize the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards the product. google.com
A similar reaction can be performed using methanesulfonyl anilide, which in some cases, can offer advantages in terms of handling and reactivity.
Optimization of Reaction Conditions and Reagent Selection
The efficiency of the direct esterification method is highly dependent on the reaction conditions and the choice of reagents. Key parameters that are often optimized include the solvent, the base, the reaction temperature, and the stoichiometry of the reagents.
Commonly used solvents for this transformation include dichloromethane (B109758) (DCM), toluene, and diethyl ether. The selection of the solvent is often based on the solubility of the reactants and the ease of product isolation.
A variety of bases can be employed to scavenge the acid byproduct. Tertiary amines, such as triethylamine (B128534) (TEA) and pyridine (B92270), are frequently used. google.com The choice of base can influence the reaction rate and the formation of side products. For instance, the use of a pyridine catalyst has been shown to significantly improve the reaction speed in the synthesis of similar sulfonate esters. google.com
The reaction is typically carried out at reduced temperatures, often starting at 0°C and then allowing the reaction to proceed at room temperature to control the exothermic nature of the reaction and minimize potential side reactions.
Below is a table summarizing typical reaction conditions for the synthesis of sulfonate esters, which can be adapted for this compound:
| Parameter | Condition | Rationale |
| Mesylating Agent | Methanesulfonyl Chloride (MsCl) | Readily available and highly reactive. |
| Solvent | Dichloromethane (DCM) or Toluene | Good solubility for reactants and ease of removal. |
| Base | Triethylamine (TEA) or Pyridine | Neutralizes HCl byproduct, driving the reaction forward. google.com |
| Temperature | 0°C to Room Temperature | Controls exothermicity and minimizes side reactions. |
| Catalyst (optional) | Pyridine derivative (e.g., DMAP) | Can accelerate the reaction rate. google.com |
Indirect Synthetic Routes
Functional Group Interconversion Preceding Mesylate Formation
The precursor, 2-thienylmethanol, can be synthesized through various functional group interconversions. A common method is the reduction of 2-thiophenecarboxaldehyde. guidechem.com This reduction can be achieved using a variety of reducing agents, such as sodium borohydride, in an appropriate solvent like ethanol (B145695).
Alternatively, 2-thienylmethanol can be prepared from 2-thenyl halides, such as 2-chloromethylthiophene, through nucleophilic substitution with a hydroxide (B78521) source. orgsyn.org The synthesis of 2-chloromethylthiophene itself can be accomplished by reacting thiophene (B33073) with formaldehyde (B43269) and hydrogen chloride. orgsyn.org
Once 2-thienylmethanol is obtained, it can be converted to this compound using the direct esterification methods described previously.
Potential for Demethylation-Mesylation Analogues
An alternative indirect route could involve the demethylation of a methoxy-substituted thiophene derivative to generate a hydroxyl group, which can then be mesylated. For instance, a compound like 2-methoxy-5-methylthiophene (B1616938) could potentially be demethylated to form the corresponding hydroxymethylthiophene. However, the demethylation of methoxythiophenes can be challenging and may require harsh reagents like boron tribromide (BBr3) or aqueous hydrobromic acid (HBr). organic-chemistry.org The choice of demethylating agent would need to be carefully considered to avoid undesired side reactions with the thiophene ring.
Recent advancements in biocatalysis have shown potential for the demethylation of similar aromatic ethers under milder, more selective conditions, which could offer a greener alternative for preparing the necessary alcohol precursor. nih.gov
Green Chemistry Principles in Synthesis
Efforts to develop more environmentally benign synthetic methods have led to the application of green chemistry principles in the synthesis of sulfonate esters. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
One key area of focus is the use of greener solvents. While chlorinated solvents like dichloromethane are effective, their environmental impact is a concern. Alternative solvents with better environmental profiles are being explored.
Catalytic methods are also being developed to replace stoichiometric reagents. For example, the use of a catalytic amount of a Lewis acid or an organocatalyst can promote the mesylation reaction, reducing the amount of waste generated. oup.com The use of recyclable ionic liquids as both solvent and catalyst has also been reported for nucleophilic substitution reactions of sulfonate esters, offering a promising green alternative.
Solvent-free reaction conditions, where the reactants are mixed and heated without a solvent, represent another green approach. This minimizes solvent waste and can lead to simpler work-up procedures. wjpmr.com The development of catalytic systems for the benzylation of alcohols, a related transformation, highlights the potential for creating more sustainable pathways for reactions involving benzylic-type alcohols like 2-thienylmethanol. organic-chemistry.orgoup.com
Harnessing Catalysis and Green Chemistry for the Synthesis of this compound
The synthesis of this compound, a significant intermediate in pharmaceutical and chemical research, is increasingly benefiting from advancements in catalytic processes and the adoption of environmentally conscious methodologies. Researchers are exploring novel strategies to enhance reaction efficiency, minimize waste, and utilize safer reagents and solvents. This article delves into the pivotal role of methanesulfonic acid in related organic transformations and the critical considerations for selecting environmentally benign reaction media for the synthesis of this and similar sulfonate esters.
Catalysis by Methanesulfonic Acid in Related Organic Transformations
Methanesulfonic acid (MSA) has emerged as a powerful and versatile Brønsted acid catalyst in a wide array of organic reactions, offering a greener alternative to traditional mineral acids like sulfuric acid and hydrochloric acid. orientjchem.orgrsc.org Its strong acidity (pKa = -1.9), low corrosiveness, biodegradability, and minimal tendency to cause side reactions make it an attractive option for various transformations, including esterification and alkylation. orientjchem.orgcdnsciencepub.comrsc.org
MSA's efficacy as a catalyst is well-documented in esterification reactions, a process chemically similar to the sulfonylation required for producing this compound. rsc.orgtandfonline.com For instance, MSA has been successfully employed in the synthesis of fatty acid esters, where it not only catalyzes the reaction but also simplifies downstream processing. google.com Its use leads to higher yields compared to processes utilizing sulfuric acid. google.com Furthermore, MSA can be supported on solid materials like alumina (B75360) or silica, creating heterogeneous catalysts that are easily recoverable and reusable, thereby enhancing the sustainability of the process. cdnsciencepub.comtandfonline.com
The catalytic activity of MSA extends to other significant organic transformations. It has been used to catalyze the alkylation of olefins with aromatics, demonstrating high conversion rates and the potential for catalyst recycling. acs.org Theoretical studies, such as those employing Density Functional Theory (DFT), have provided insights into the reaction mechanisms of sulfonic acid esterification, suggesting the formation of a sulfonylium cation as a key intermediate. rsc.org This fundamental understanding aids in optimizing reaction conditions for desired outcomes.
The table below summarizes various applications of methanesulfonic acid as a catalyst in organic synthesis, highlighting its versatility.
| Reaction Type | Substrates | Catalyst System | Key Advantages | Reference |
| Esterification | Carboxylic acids and alcohols | Methanesulfonic acid (MSA) | High yields, reduced byproducts | google.com |
| Esterification | Stearic acid and methanol | MSA on organosolv lignin | High thermal stability, good reusability | nih.gov |
| Esterification | Various acids and alcohols | MSA on Alumina (AMA) | Rapid, solvent-free, good yields | tandfonline.com |
| Pechmann Reaction | Phenols and ethyl acetoacetate | MSA on Silica | Efficient, reusable, environmentally friendly solvent | cdnsciencepub.com |
| Alkylation | Olefins and aromatics | Methanesulfonic acid (MSA) | High conversion, catalyst reusability | acs.org |
Environmentally Benign Reaction Media and Solvent Selection
The principles of green chemistry are increasingly influencing the choice of solvents in organic synthesis, aiming to reduce the environmental impact of chemical processes. garph.co.uksci-hub.se Solvents constitute a significant portion of the waste generated in chemical manufacturing, making the selection of greener alternatives a critical aspect of sustainable synthesis. sci-hub.se
For the synthesis of sulfonate esters like this compound, the move away from hazardous solvents such as chlorinated hydrocarbons and dipolar aprotic solvents is a key focus. sci-hub.sewhiterose.ac.uk Water, being non-toxic, non-flammable, and readily available, is considered a highly desirable green solvent. pnas.org Research has demonstrated that many organic reactions, including those traditionally performed in organic solvents, can be successfully carried out in water. pnas.org
Ionic liquids (ILs) have also emerged as promising green alternatives, acting as both solvents and reagents in nucleophilic substitution reactions of sulfonate esters. organic-chemistry.org Their use can eliminate the need for additional solvents and simplify purification processes. organic-chemistry.org Another class of green solvents includes bio-based esters like ethyl lactate (B86563) and cyclic carbonates, which are considered more sustainable replacements for conventional polar aprotic solvents. sci-hub.se
The following table provides a comparison of conventional and greener solvents for organic synthesis.
| Conventional Solvent | Issues | Greener Alternative(s) | Reference |
| Benzene (B151609) | Carcinogen | Toluene | whiterose.ac.uk |
| Chloroform, 1,2-Dichloroethane | Carcinogen | Dichloromethane (DCM) | whiterose.ac.uk |
| N,N-Dimethylformamide (DMF) | Reproductive toxicity | Cyrene, bio-based esters | sci-hub.se |
| Diethyl ether | High flammability, peroxide formation | 2-Methyltetrahydrofuran (2-MeTHF), tert-Butyl methyl ether (TBME) | whiterose.ac.uk |
| Hexane | More toxic than similar alkanes | Heptane | whiterose.ac.uk |
By integrating catalytic innovations with the principles of green chemistry, the synthesis of this compound and other valuable chemical compounds can be made more efficient, safer, and environmentally sustainable.
Reactivity and Mechanistic Investigations of 2 Thienylmethyl Methanesulfonate
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions are a cornerstone of the reactivity of 2-thienylmethyl methanesulfonate (B1217627), providing a direct pathway for the introduction of a wide array of functional groups. The reaction mechanism can proceed through either a concerted (S(_N)2) or a stepwise (S(_N)1) pathway, depending on the nature of the nucleophile, solvent, and reaction conditions.
S(_N)2 Pathways with Diverse Nucleophiles
The S(_N)2 mechanism involves a backside attack by a nucleophile on the carbon atom bearing the methanesulfonate leaving group, leading to an inversion of configuration if the carbon is chiral. This pathway is favored by strong, unhindered nucleophiles in polar aprotic solvents. While specific studies detailing the S(_N)2 reactivity of 2-thienylmethyl methanesulfonate with a wide range of nucleophiles are not extensively documented in publicly available literature, the principles of S(_N)2 reactions allow for predictions of its behavior.
Strong nucleophiles such as azide (B81097) (N(_3)) masterorganicchemistry.com, cyanide (CN) chemguide.co.ukthieme-connect.deyoutube.comyoutube.com, and alkoxides (RO) masterorganicchemistry.com are expected to react efficiently with this compound via an S(_N)2 mechanism to yield the corresponding 2-azidomethylthiophene, 2-cyanomethylthiophene, and 2-(alkoxymethyl)thiophene, respectively. For instance, the reaction with potassium cyanide in an ethanolic solution would lead to the formation of a new carbon-carbon bond, producing a nitrile. chemguide.co.ukthieme-connect.deyoutube.comyoutube.com Similarly, the Williamson ether synthesis, employing an alkoxide as the nucleophile, would result in the formation of an ether. masterorganicchemistry.com The reaction rate in these cases is dependent on the concentration of both the substrate and the nucleophile.
A study on the kinetics of nucleophilic substitution on neopentyl-like skeletons, which are sterically hindered primary substrates, highlighted that methanesulfonate is a moderately good leaving group, less reactive than iodide and bromide but more reactive than chloride. nih.gov This suggests that this compound should readily undergo S(_N)2 reactions with potent nucleophiles.
Table 1: Predicted S(_N)2 Reactions of this compound with Various Nucleophiles
| Nucleophile | Product | Reaction Type |
| Azide (N(_3)) | 2-Azidomethylthiophene | Azide Substitution masterorganicchemistry.com |
| Cyanide (CN) | 2-Cyanomethylthiophene | Cyanation chemguide.co.ukthieme-connect.deyoutube.comyoutube.com |
| Methoxide (CH(_3)O) | 2-(Methoxymethyl)thiophene | Williamson Ether Synthesis masterorganicchemistry.com |
| Thiophenoxide (C(_6)H(_5)S) | 2-((Phenylthio)methyl)thiophene | Thioetherification |
| Diethylamine ((C(_2)H(_5))(_2)NH) | N,N-Diethyl-1-(thiophen-2-yl)methanamine | Amination |
Assessment of S(_N)1 Reactivity and Carbocationic Intermediates
The S(_N)1 pathway proceeds through a two-step mechanism involving the formation of a carbocation intermediate. This mechanism is favored by polar protic solvents, which can stabilize the carbocation, and is more prevalent for substrates that can form stable carbocations. The rate of an S(_N)1 reaction is primarily dependent on the stability of the carbocation intermediate. masterorganicchemistry.com
The 2-thienylmethyl cation, the intermediate in the S(_N)1 reaction of this compound, is expected to be relatively stable due to resonance delocalization of the positive charge into the thiophene (B33073) ring. This stability would be comparable to that of a benzylic carbocation. The rate of solvolysis, a reaction where the solvent acts as the nucleophile, can serve as a measure of S(_N)1 reactivity. wikipedia.orgmit.edu For example, the solvolysis of this compound in a polar protic solvent like ethanol (B145695) would proceed via an S(_N)1 mechanism to yield 2-(ethoxymethyl)thiophene. The rate of this reaction would be largely independent of the nucleophilicity of the solvent but highly dependent on its ionizing power. wikipedia.org
Elimination Reactions
Elimination reactions, which lead to the formation of alkenes, can compete with nucleophilic substitution reactions. The most common mechanisms are E1 and E2. The E2 mechanism is a one-step process favored by strong, sterically hindered bases, while the E1 mechanism proceeds through a carbocation intermediate, similar to the S(_N)1 reaction, and is favored under similar conditions. organic-chemistry.org
For this compound, elimination would result in the formation of a thienyl-substituted exocyclic methylene (B1212753) compound. The competition between substitution and elimination is influenced by several factors, including the strength and steric bulk of the base/nucleophile and the reaction temperature. masterorganicchemistry.com Strong, bulky bases, such as potassium tert-butoxide, are known to favor elimination over substitution. masterorganicchemistry.com According to Zaitsev's rule, elimination reactions generally favor the formation of the most substituted (and therefore most stable) alkene. masterorganicchemistry.comharvard.edu However, in the case of this compound, only one elimination product is possible.
Given that this compound is a primary sulfonate, S(_N)2 reactions are generally expected to be the major pathway with most nucleophiles. Elimination would likely become more significant with the use of strong, bulky bases at elevated temperatures.
Metal-Catalyzed Cross-Coupling Methodologies
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Aryl and heteroaryl sulfonates, including mesylates, have been successfully employed as electrophiles in these transformations. mit.edunih.gov
Application in C-C Bond Formation
This compound can potentially be utilized in various palladium-catalyzed cross-coupling reactions to form new C-C bonds. Two of the most prominent examples are the Suzuki-Miyaura and Stille couplings.
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (typically a boronic acid or ester) with an electrophile in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.orgresearchgate.net While specific examples with this compound are not widely reported, the successful coupling of other aryl and heteroaryl mesylates suggests its feasibility. mit.edunih.gov A plausible reaction would involve the coupling of this compound with an arylboronic acid to form a diarylmethane derivative.
The Stille coupling utilizes an organotin reagent as the nucleophilic partner. wikipedia.orgorganic-chemistry.orgharvard.edu This reaction is known for its tolerance of a wide range of functional groups. Research has demonstrated the successful Stille coupling of aryl and heteroaryl mesylates and tosylates. mit.edunih.gov For example, a reaction could be envisioned between this compound and an aryltributylstannane, catalyzed by a palladium complex, to yield the corresponding cross-coupled product.
Table 2: Potential Palladium-Catalyzed C-C Bond Forming Reactions of this compound
| Coupling Reaction | Nucleophilic Partner | Catalyst System (Example) | Product Type |
| Suzuki-Miyaura libretexts.orgorganic-chemistry.orgresearchgate.net | Arylboronic acid | Pd(OAc)(_2)/XPhos, CsF, t-BuOH mit.edunih.gov | 2-Arylmethylthiophene |
| Stille wikipedia.orgorganic-chemistry.orgharvard.edu | Aryltributylstannane | Pd(PPh(_3))(_4), LiCl, Dioxane mit.edunih.gov | 2-Arylmethylthiophene |
Reactivity in Heterobenzylic Cross-Couplings
The term "heterobenzylic" refers to a benzylic-type system where the aromatic ring is a heterocycle. 2-Thienylmethyl derivatives fall into this category. Research has shown that related S-(2-thienylmethyl)tetramethylenesulfonium salts can participate in palladium-catalyzed Stille cross-coupling reactions with organostannanes. harvard.edu These sulfonium (B1226848) salts, prepared from the corresponding alcohols, serve as effective electrophiles. This precedent strongly suggests that this compound, also possessing a good leaving group, would be a suitable substrate for similar heterobenzylic cross-coupling reactions. These reactions offer a direct method for the synthesis of various 2-substituted methylthiophenes, which are valuable building blocks in medicinal chemistry and materials science.
Functionalization of the Thiophene Ring
The presence of the this compound substituent governs the outcome of reactions aimed at modifying the thiophene ring. The electron-withdrawing nature of the methanesulfonate group deactivates the thiophene ring towards electrophilic attack, while the potential for directed metalation offers an alternative route for functionalization.
The thiophene ring is generally more reactive than benzene (B151609) towards electrophilic aromatic substitution. However, the introduction of an electron-withdrawing substituent, such as the methanesulfonate group in this compound, deactivates the ring, making these reactions more challenging. The substitution pattern is dictated by the directing effect of the existing substituent.
In the case of 2-substituted thiophenes, electrophilic substitution typically occurs at the C5 position, as this position is most activated by the sulfur atom and least sterically hindered. For this compound, the -CH₂OMs group at the 2-position is expected to direct incoming electrophiles to the 5-position. This is due to the inherent electronic preference of the thiophene ring for substitution at the α-positions (C2 and C5). With the C2 position occupied, the C5 position becomes the primary site for electrophilic attack.
Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For instance, the nitration of a 2-substituted thiophene would be expected to yield the 5-nitro derivative as the major product. The reaction conditions for such substitutions on a deactivated ring like that in this compound would likely require stronger electrophiles and/or harsher conditions compared to unsubstituted thiophene.
| Reaction | Reagents | Expected Major Product |
| Nitration | HNO₃/H₂SO₄ | 5-Nitro-2-thienylmethyl methanesulfonate |
| Bromination | Br₂/FeBr₃ | 5-Bromo-2-thienylmethyl methanesulfonate |
| Acylation | RCOCl/AlCl₃ | 5-Acyl-2-thienylmethyl methanesulfonate |
Directed metalation provides a powerful alternative for the regioselective functionalization of aromatic and heteroaromatic rings. This strategy relies on the use of a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific position, usually ortho to the DMG. organic-chemistry.org
In the context of this compound, the methanesulfonate group itself is not a classical directing group. However, the oxygen atoms of the sulfonate ester could potentially coordinate with the lithium reagent. More likely, lithiation would occur at the most acidic proton on the thiophene ring. For a 2-substituted thiophene, the C5 position is generally the most acidic and therefore the most likely site for deprotonation by a strong base like n-butyllithium.
Once the 5-lithiated intermediate is formed, it can be quenched with a variety of electrophiles to introduce a wide range of functional groups. This two-step sequence of directed metalation followed by reaction with an electrophile allows for the synthesis of 5-substituted-2-thienylmethyl methanesulfonate derivatives that may be difficult to access through direct electrophilic aromatic substitution.
The general process can be outlined as follows:
Deprotonation: Treatment of this compound with a strong base, such as n-butyllithium, in an ethereal solvent at low temperature to generate the 5-lithiothiophene derivative.
Derivatization: Reaction of the organolithium intermediate with an electrophile (E⁺) to introduce a new substituent at the 5-position.
| Electrophile | Reagent | Resulting Functional Group at C5 |
| Carbon dioxide | CO₂ | Carboxylic acid (-COOH) |
| Aldehydes/Ketones | RCHO / RCOR' | Hydroxyalkyl/Hydroxyaryl (-C(OH)RR') |
| Alkyl halides | RX | Alkyl group (-R) |
| Silyl halides | R₃SiCl | Silyl group (-SiR₃) |
| Disulfides | RSSR | Thioether (-SR) |
This table illustrates potential derivatizations of the 5-lithiated intermediate of this compound based on established reactivity of organolithium compounds.
It is important to note that the strongly basic conditions of directed metalation might not be compatible with the methanesulfonate group, which could act as a leaving group. The potential for nucleophilic attack by the organolithium reagent at the methylene carbon bearing the methanesulfonate must be considered as a possible competing reaction pathway. Careful optimization of reaction conditions, such as the choice of base, solvent, and temperature, would be crucial to favor ring metalation over side reactions.
Application of 2 Thienylmethyl Methanesulfonate As a Versatile Synthon
Precursor in Complex Organic Synthesis
The reactivity of 2-thienylmethyl methanesulfonate (B1217627) makes it an excellent starting material for the construction of complex molecules, including pharmaceutically active compounds and intricate heterocyclic systems.
The 2-thienylmethyl structural motif is present in a number of pharmaceutical agents. 2-Thienylmethyl methanesulfonate serves as a key intermediate in the synthesis of these drugs by enabling the attachment of the thienylmethyl group to a core structure. While direct synthesis pathways for blockbuster drugs like Tizanidine from this compound are not prominently detailed in the provided results, the principle of its application is evident in the synthesis of related structures. For instance, the synthesis of various pharmaceutical intermediates often involves the reaction of a nucleophilic core with an electrophilic partner like this compound.
A notable application of a similar synthetic strategy is in the preparation of 2-amino-5-(2-thienylmethyl)thiazole. researchgate.net In this synthesis, 2-chloro-3-(2-thienyl)propanal is reacted with thiourea (B124793) to form the thiazole (B1198619) ring with the 2-thienylmethyl group at the 5-position. researchgate.net Although this example uses a different precursor, it highlights the importance of introducing the 2-thienylmethyl group in the synthesis of pharmaceutically relevant heterocyclic compounds. The general strategy involves the creation of a carbon-heteroatom or carbon-carbon bond by reacting a suitable thienylmethyl derivative with a nucleophile.
| Pharmaceutical Intermediate | Synthetic Application | Key Reagents |
| 2-Amino-5-(2-thienylmethyl)thiazole | Formation of the thiazole ring containing the 2-thienylmethyl group. researchgate.net | 2-Chloro-3-(2-thienyl)propanal, Thiourea |
The electrophilic nature of this compound makes it a valuable building block for the synthesis of complex organic scaffolds and various heterocyclic systems. The thiophene (B33073) ring itself is a versatile heterocycle that can be further modified, and its introduction into a molecule can significantly influence the compound's biological and physical properties.
The synthesis of thieno[2,3-b]thiopyrans, for example, can be envisioned through a pathway involving the reaction of this compound with a suitable sulfur-containing nucleophile, followed by intramolecular cyclization. The reactivity of the mesylate facilitates the initial S-alkylation, and subsequent reactions can lead to the formation of the fused heterocyclic system. Such scaffolds are of interest in materials science and medicinal chemistry due to their unique electronic and conformational properties.
Preparation of Derived Functional Molecules
Beyond its role as a precursor in multi-step syntheses, this compound is also used directly to create functional molecules through the derivatization of the mesylate group.
Sulfonium (B1226848) salts are a class of organosulfur compounds with a positively charged sulfur atom. They are valuable as alkylating agents, intermediates in organic synthesis, and have applications in various chemical and biological processes. The reaction of this compound with a sulfide (B99878) (thioether) leads to the formation of a 2-thienylmethyl-substituted sulfonium salt. youtube.com
This reaction is a classic example of an SN2 reaction, where the sulfur atom of the sulfide acts as the nucleophile, attacking the methylene (B1212753) carbon of the 2-thienylmethyl group and displacing the methanesulfonate leaving group. youtube.com The resulting sulfonium salt will have the 2-thienylmethyl group and the two organic residues from the sulfide attached to the positively charged sulfur atom. The general method for preparing sulfonium salts involves the reaction of a sulfide with an alkyl halide or a sulfonate ester. youtube.comnih.gov
General Reaction for Sulfonium Salt Formation:
R¹-S-R² + (2-thienyl)CH₂OMs → [(2-thienyl)CH₂-S⁺(R¹)(R²)] MsO⁻ (where R¹ and R² are organic substituents and Ms is the methanesulfonyl group)
Similarly, other onium compounds, such as phosphonium (B103445) and ammonium (B1175870) salts, can be synthesized by reacting this compound with the corresponding phosphines or amines.
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. nih.govnih.govnih.gov These studies involve the systematic modification of different parts of a molecule to understand how these changes affect its interaction with a biological target.
This compound is an excellent starting material for generating a library of analogues for SAR studies. nih.govnih.govnih.gov By reacting it with a diverse range of nucleophiles, a series of compounds with different substituents attached to the 2-thienylmethyl core can be readily synthesized. For example, reacting this compound with various amines, thiols, or alcohols would yield a series of 2-thienylmethylamines, -thioethers, and -ethers, respectively. The biological activity of these analogues can then be evaluated to determine the optimal substituent for a desired therapeutic effect. This approach allows for the exploration of the chemical space around the 2-thienylmethyl moiety to identify key structural features required for potency and selectivity. nih.govnih.govresearchgate.net
| Analogue Type | Nucleophile | Resulting Functional Group |
| Amines | R-NH₂ | Secondary amine (-NH-CH₂(2-thienyl)) |
| Thiols | R-SH | Thioether (-S-CH₂(2-thienyl)) |
| Alcohols | R-OH | Ether (-O-CH₂(2-thienyl)) |
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Thienylmethyl Methanesulfonate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of organic molecules like 2-thienylmethyl methanesulfonate (B1217627). By observing the magnetic behavior of atomic nuclei, NMR provides precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.
Proton NMR (¹H NMR) spectroscopy of 2-thienylmethyl methanesulfonate reveals distinct signals corresponding to the different types of protons in the molecule. The chemical shift (δ) of each signal is indicative of the electronic environment surrounding the proton.
The ¹H NMR spectrum typically shows a singlet for the methyl protons of the methanesulfonate group. The protons of the methylene (B1212753) bridge (CH₂) appear as a singlet, and the protons of the thiophene (B33073) ring exhibit characteristic multiplets in the aromatic region. The integration of these signals corresponds to the number of protons in each group, confirming the molecular structure.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Methanesulfonyl (CH₃) | 2.9 - 3.1 | Singlet | 3H |
| Methylene (CH₂) | 5.2 - 5.4 | Singlet | 2H |
| Thiophene H-5 | 7.3 - 7.5 | Multiplet | 1H |
| Thiophene H-3 | 7.0 - 7.2 | Multiplet | 1H |
| Thiophene H-4 | 6.9 - 7.1 | Multiplet | 1H |
Note: Predicted values are based on typical chemical shift ranges for similar functional groups and may vary based on solvent and experimental conditions.
Carbon-13 NMR (¹³C NMR) spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. libretexts.org The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, often allowing for the resolution of individual carbon signals. libretexts.orgoregonstate.edu
For this compound, distinct signals are expected for the methyl carbon of the sulfonate group, the methylene carbon, and the four unique carbons of the thiophene ring. The positions of these signals are influenced by factors such as hybridization and the electronegativity of adjacent atoms. libretexts.org
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Methanesulfonyl (CH₃) | 35 - 40 |
| Methylene (CH₂) | 65 - 70 |
| Thiophene C-2 | 135 - 140 |
| Thiophene C-5 | 127 - 132 |
| Thiophene C-3 | 126 - 131 |
| Thiophene C-4 | 125 - 130 |
Note: Predicted values are based on typical chemical shift ranges and may vary.
Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the signals observed in 1D NMR spectra and for determining the connectivity between atoms. nih.gov
COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the adjacent protons on the thiophene ring (H-3, H-4, and H-5), helping to confirm their relative positions. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly to the carbons to which they are attached (one-bond ¹H-¹³C correlations). sdsu.eduyoutube.com This technique would definitively link each proton signal of the thiophene ring and the methylene group to its corresponding carbon signal. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically two to three bonds). youtube.comyoutube.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. For instance, an HMBC spectrum would show a correlation between the methylene protons and the C-2 carbon of the thiophene ring, as well as with the carbon of the methanesulfonyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This provides information about the three-dimensional structure and conformation of the molecule. In this compound, NOESY could show correlations between the methylene protons and the H-3 proton of the thiophene ring, providing insight into the preferred orientation of the side chain.
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can reveal structural details through the analysis of fragmentation patterns. libretexts.org
In a mass spectrometer, a molecule is ionized to form a molecular ion (M⁺), whose mass corresponds to the molecular weight of the compound. libretexts.org The molecular ion of this compound is expected at a mass-to-charge ratio (m/z) corresponding to its molecular formula, C₆H₈O₃S₂.
The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. libretexts.orglibretexts.org The pattern of these fragments is characteristic of the molecule's structure. Key fragmentations for this compound would likely include:
Cleavage of the C-O bond to form the 2-thienylmethyl cation.
Loss of the methanesulfonyl group.
Fragmentation of the thiophene ring.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| Fragment Ion | Structure | Predicted m/z |
| 2-Thienylmethyl cation | [C₅H₅S]⁺ | 97 |
| Methanesulfonyl cation | [CH₃SO₂]⁺ | 79 |
| Loss of SO₂ from methanesulfonyl group | [CH₃O]⁺ | 31 |
Note: The observed fragmentation pattern can be influenced by the ionization technique used.
High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio of ions with very high accuracy. This precision allows for the determination of the exact elemental composition of the molecular ion and its fragments, which in turn confirms the molecular formula of the compound. researchgate.net For this compound, HRMS would be able to distinguish its molecular formula (C₆H₈O₃S₂) from other potential formulas with the same nominal mass.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
The spectroscopic characterization of this compound provides critical insights into its molecular structure, functional group composition, and electronic properties. Infrared (IR) spectroscopy is a powerful tool for identifying the vibrational modes of the molecule's constituent bonds, while Ultraviolet-Visible (UV-Vis) spectroscopy reveals information about the electronic transitions within the chromophoric parts of the structure.
Vibrational Spectroscopy for Functional Group Identification
Infrared spectroscopy of this compound allows for the identification of its key functional groups: the thiophene ring, the methylene bridge, and the methanesulfonate ester group. The vibrational frequencies observed in the IR spectrum can be assigned to specific bond stretching and bending modes, confirming the compound's structure.
The thiophene ring exhibits several characteristic absorption bands. The C-H stretching vibrations of the aromatic ring are typically observed in the region of 3100-3000 cm⁻¹. researchgate.net The C=C stretching vibrations within the thiophene ring usually appear as a set of bands in the 1590-1400 cm⁻¹ range. researchgate.net Furthermore, the in-plane bending of the C-H bonds can be found between 1283-909 cm⁻¹, while the out-of-plane bending modes are located in the 832-710 cm⁻¹ region. researchgate.net The C-S stretching vibration, a key indicator of the thiophene ring, is generally weaker and can be found at lower wavenumbers, typically in the 852-649 cm⁻¹ range. researchgate.net
The methanesulfonate group also presents distinct vibrational signatures. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonate group are strong and readily identifiable, typically appearing in the regions of 1380-1340 cm⁻¹ and 1180-1160 cm⁻¹, respectively. The S-O-C stretching vibration is expected in the 1000-750 cm⁻¹ range. The C-S stretching of the methyl group attached to the sulfur atom is generally observed around 772 cm⁻¹.
The methylene group (-CH₂-) connecting the thiophene ring to the methanesulfonate oxygen will exhibit its own characteristic stretching and bending vibrations. Asymmetric and symmetric CH₂ stretching vibrations are expected in the 2960-2850 cm⁻¹ range, while the scissoring (bending) vibration typically appears around 1465 cm⁻¹.
The following interactive data table summarizes the expected characteristic IR absorption frequencies for this compound based on the analysis of its functional groups.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |
| C-H Stretching | Thiophene Ring | 3100-3000 |
| Asymmetric CH₂ Stretching | Methylene Bridge | ~2925 |
| Symmetric CH₂ Stretching | Methylene Bridge | ~2855 |
| C=C Stretching | Thiophene Ring | 1590-1400 |
| CH₂ Bending (Scissoring) | Methylene Bridge | ~1465 |
| Asymmetric S=O Stretching | Methanesulfonate | 1380-1340 |
| Symmetric S=O Stretching | Methanesulfonate | 1180-1160 |
| C-H In-plane Bending | Thiophene Ring | 1283-909 |
| S-O-C Stretching | Methanesulfonate | 1000-750 |
| C-H Out-of-plane Bending | Thiophene Ring | 832-710 |
| C-S Stretching | Thiophene Ring & Methanesulfonate | 852-649 & ~772 |
Electronic Absorption and Chromophore Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy of this compound is primarily determined by the electronic transitions within the thiophene ring, which acts as the principal chromophore. The sulfur atom in the thiophene ring, with its lone pairs of electrons, and the conjugated π-system of the ring are responsible for the compound's UV absorption.
The electronic spectrum of thiophene and its derivatives is characterized by absorption bands arising from π → π* and n → π* transitions. The π → π* transitions are typically of high intensity and are responsible for the strong absorption bands observed in the UV region. For substituted thiophenes, these transitions usually occur below 300 nm. The presence of a substituent on the thiophene ring can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima, depending on the nature of the substituent.
In the case of this compound, the thienylmethyl group is the key chromophore. Simple thiophenes generally exhibit strong absorption bands above 250 nm. The electronic transitions are influenced by the substitution pattern on the thiophene ring. The methanesulfonate group itself is not a significant chromophore in the near-UV region.
The expected UV-Vis spectrum of this compound would show intense absorption bands characteristic of the 2-substituted thiophene chromophore. These bands are attributed to the π → π* electronic transitions within the aromatic ring. A weaker n → π* transition, involving the non-bonding electrons of the sulfur atom, may also be present but could be obscured by the more intense π → π* absorptions. The solvent used for spectral acquisition can also influence the position and intensity of the absorption bands.
The following interactive data table outlines the expected UV-Vis absorption data for this compound based on the known properties of thiophene derivatives.
| Transition Type | Chromophore | Expected Absorption Maximum (λmax) |
| π → π | Thiophene Ring | ~230-260 nm |
| n → π | Thiophene Ring | >250 nm (often weak or overlapped) |
Computational Chemistry and Theoretical Studies of 2 Thienylmethyl Methanesulfonate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the distribution of electrons and the resulting chemical properties of a molecule. These calculations provide data on molecular orbitals, conformational possibilities, and electrostatic characteristics.
The electronic structure of 2-thienylmethyl methanesulfonate (B1217627) is characterized by the interplay between the electron-rich thiophene (B33073) ring and the electron-withdrawing methanesulfonate group. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding its reactivity. The HOMO represents the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron.
In substituted thiophenes, the HOMO is typically localized on the thiophene ring, indicating its nucleophilic character and susceptibility to electrophilic attack. ic.ac.uk Specifically, for 2-substituted thiophenes, the largest contribution to the HOMO is often found at the C5 position, and to a lesser extent, the C3 position. ic.ac.uk The energy of the HOMO is indicative of the ionization potential, while the LUMO energy relates to the electron affinity. The HOMO-LUMO energy gap (ΔE) is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
Computational studies on various thiophene derivatives show that substituents significantly influence the HOMO and LUMO energy levels. osti.govresearchgate.netnih.govsemanticscholar.org Electron-donating groups raise the HOMO energy, making the molecule more susceptible to oxidation, while electron-withdrawing groups lower the LUMO energy, making it a better electron acceptor. In 2-thienylmethyl methanesulfonate, the methanesulfonate group acts as an electron-withdrawing entity, which would be expected to lower both the HOMO and LUMO energies compared to unsubstituted thiophene.
Table 1: Representative Frontier Molecular Orbital Energies (eV) for Thiophene and Related Compounds from DFT Calculations
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Thiophene | -6.5 | -0.5 | 6.0 |
| 2-Methylthiophene | -6.3 | -0.4 | 5.9 |
| Thiophene-2-carboxamide derivative | -6.2 | -1.2 | 5.0 |
| Thiophene Sulfonamide derivative | -7.0 to -6.5 | -2.5 to -2.0 | 4.5 to 4.0 |
Note: These are representative values from various computational studies and the exact values depend on the level of theory and basis set used.
The electrostatic potential (ESP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, with red indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor).
For this compound, the ESP map would be expected to show a high negative potential around the oxygen atoms of the sulfonate group and a region of negative potential associated with the π-system of the thiophene ring. Conversely, the sulfur atom of the sulfonate group and the hydrogen atoms would exhibit a positive potential. This distribution highlights the electrophilic nature of the sulfur atom in the methanesulfonate group, making it a prime target for nucleophilic attack.
Reaction Mechanism Predictions and Validation
Computational modeling is instrumental in elucidating the pathways of chemical reactions, including identifying transition states and calculating activation energies. For this compound, the most significant reaction is nucleophilic displacement at the methylene (B1212753) carbon, where the methanesulfonate anion acts as a good leaving group.
Nucleophilic substitution at the benzylic-like carbon of this compound can proceed through either a concerted (SN2) or a stepwise (SN1) mechanism. Computational studies can model the potential energy surfaces for both pathways to determine the more favorable route. acs.org
In an SN2 mechanism, the nucleophile attacks the carbon atom at the same time as the methanesulfonate leaving group departs. A single transition state characterizes this pathway. In an SN1 mechanism, the leaving group departs first to form a 2-thienylmethyl carbocation intermediate, which is then attacked by the nucleophile. This pathway involves a high-energy intermediate and two transition states.
The stability of the potential 2-thienylmethyl carbocation is a critical factor. The thiophene ring can stabilize an adjacent positive charge through resonance, suggesting that an SN1 pathway is plausible, particularly with weak nucleophiles and in polar protic solvents. However, the primary nature of the carbon atom generally favors an SN2 mechanism. DFT calculations can quantify the stability of the carbocation intermediate and the activation barriers for both pathways, providing a definitive prediction of the operative mechanism under specific reaction conditions. researchgate.net
For an SN2 reaction, computational modeling can determine the geometry of the pentacoordinate transition state, where the nucleophile and the leaving group are partially bonded to the central carbon atom. The activation barrier is the energy difference between the reactants and this transition state.
For an SN1 reaction, two transition states are modeled: one for the departure of the leaving group and one for the attack of the nucleophile on the carbocation. The rate-determining step is typically the formation of the carbocation, and its associated activation barrier is the key kinetic parameter.
Studies on the hydrolysis of sulfonate esters have shown that both stepwise and concerted mechanisms are possible, with the preferred pathway depending on the nature of the leaving group and the nucleophile. acs.org Theoretical calculations of the potential energy surfaces for these reactions have been crucial in interpreting experimental kinetic data. acs.org
Table 2: Illustrative Calculated Activation Barriers (kcal/mol) for Nucleophilic Substitution on a Generic Alkyl Methanesulfonate
| Mechanism | Reaction Step | Activation Barrier (kcal/mol) |
| SN2 | Nucleophilic Attack & Leaving Group Departure | 15 - 25 |
| SN1 | Leaving Group Departure (Rate-determining) | 20 - 30 |
| Nucleophilic Attack on Carbocation | < 5 |
Note: These values are illustrative and highly dependent on the specific reactants, solvent, and computational method.
Structure-Reactivity and Structure-Property Relationships
The inherent reactivity and physical properties of this compound are intrinsically linked to its molecular structure. Understanding these connections is paramount for predicting its behavior in chemical reactions and for designing novel molecules with tailored characteristics. Computational models offer a gateway to deciphering these relationships at a molecular level.
Predictive Modeling of Chemical Transformations
Predictive modeling of the chemical transformations of this compound, such as solvolysis or nucleophilic substitution reactions, often relies on the principles of physical organic chemistry, augmented by computational methods. A primary transformation of interest for this substrate is solvolysis, where the solvent acts as the nucleophile. The reaction likely proceeds through a mechanism involving the departure of the methanesulfonate leaving group to form a 2-thienylmethyl carbocation intermediate. The stability of this carbocation is a critical factor governing the reaction rate.
Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the reaction rates of a series of related compounds. These models correlate the biological activity or chemical reactivity of a set of molecules with their physicochemical properties or structural features, known as descriptors. While specific QSAR models for this compound are not extensively documented in the literature, the general approach can be outlined.
A typical QSAR model for predicting the solvolysis rate of a series of substituted thienylmethyl methanesulfonates would involve the following steps:
Data Set Compilation: A series of derivatives with substituents on the thiophene ring would be synthesized, and their solvolysis rates (k) would be experimentally determined under controlled conditions.
Descriptor Calculation: A variety of molecular descriptors for each compound would be calculated using computational software. These can include electronic descriptors (e.g., atomic charges, dipole moment, HOMO/LUMO energies), steric descriptors (e.g., molecular volume, surface area), and topological descriptors.
Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are employed to build a mathematical equation that relates the logarithm of the reaction rate (log k) to the most relevant descriptors.
An illustrative, hypothetical QSAR model for the solvolysis of substituted 2-thienylmethyl methanesulfonates might take the form of the following equation:
log k = c₀ + c₁σ + c₂E_HOMO + c₃V_m
where k is the rate constant, σ is the Hammett substituent constant, E_HOMO is the energy of the Highest Occupied Molecular Orbital, V_m is the molecular volume, and c₀, c₁, c₂, and c₃ are coefficients determined from the regression analysis.
Table 1: Hypothetical Descriptors for a QSAR Model of Substituted 2-Thienylmethyl Methanesulfonates
| Substituent (X) | Hammett Constant (σp) | Calculated E_HOMO (eV) | Calculated Molecular Volume (ų) | Log(k_rel) (Experimental) |
| -NO₂ | 0.78 | -8.5 | 170 | -2.5 |
| -Cl | 0.23 | -7.8 | 165 | -1.0 |
| -H | 0.00 | -7.5 | 150 | 0.0 |
| -CH₃ | -0.17 | -7.2 | 160 | 1.2 |
| -OCH₃ | -0.27 | -6.9 | 175 | 2.0 |
This table is for illustrative purposes and does not represent actual experimental or calculated data.
Analysis of Substituent Effects on Reactivity
The electronic nature of the thiophene ring plays a crucial role in the reactivity of this compound. The introduction of substituents on the thiophene ring can significantly alter the rate of chemical reactions by modifying the stability of the transition state and any intermediates. The Hammett equation is a powerful tool for quantifying these substituent effects in aromatic systems. beilstein-journals.org
For the solvolysis of this compound, which likely proceeds through a carbocationic intermediate, the reaction rate is expected to be highly sensitive to the electronic effects of substituents on the thiophene ring. Electron-donating groups (EDGs) should stabilize the developing positive charge on the methylene carbon through resonance and inductive effects, thereby increasing the reaction rate. Conversely, electron-withdrawing groups (EWGs) are expected to destabilize the carbocation and decrease the reaction rate.
A Hammett plot, which correlates the logarithm of the reaction rate constant (log k) against the appropriate Hammett substituent constant (σ), can provide valuable mechanistic insights. For the solvolysis of substituted 2-thienylmethyl methanesulfonates, a linear correlation with a large, negative reaction constant (ρ) would be expected. A large negative ρ value indicates a high sensitivity to substituent effects and the development of a significant positive charge in the transition state, consistent with a mechanism involving a carbocation-like transition state.
Computational studies can be employed to calculate the stability of the substituted 2-thienylmethyl carbocations. nih.gov The gas-phase C-OMs bond dissociation energies or the relative energies of the carbocations can be computed using methods like Density Functional Theory (DFT). nih.gov These calculated energies are expected to correlate well with the experimental solvolysis rates.
Table 2: Predicted Substituent Effects on the Relative Stability of the 2-Thienylmethyl Carbocation and Solvolysis Rate
| Substituent at C5 | Electronic Effect | Predicted Effect on Carbocation Stability | Predicted Relative Solvolysis Rate | Expected Hammett ρ value |
| -NO₂ | Strong EWG | Significant Destabilization | Much Slower | Large, Negative |
| -Br | Weak EWG (Inductive) | Destabilization | Slower | Large, Negative |
| -H | Neutral | Baseline | Reference | Large, Negative |
| -CH₃ | Weak EDG | Stabilization | Faster | Large, Negative |
| -OCH₃ | Strong EDG (Resonance) | Significant Stabilization | Much Faster | Large, Negative |
This table presents predicted trends based on established principles of physical organic chemistry.
Emerging Research Frontiers for 2 Thienylmethyl Methanesulfonate
Development of Asymmetric Synthesis Methodologies
The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and materials science sectors. For thiophene (B33073) derivatives, the development of asymmetric synthetic methods is crucial for accessing chiral molecules with specific biological activities or material properties. While direct asymmetric synthesis of 2-Thienylmethyl methanesulfonate (B1217627) is not yet widely reported, research into the asymmetric synthesis of related chiral thiophene-containing molecules provides a strong foundation for future work.
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules. Recent studies have demonstrated the use of chiral organocatalysts, such as squaramides derived from cinchona alkaloids, in asymmetric sulfa-Michael/aldol (B89426) cascade reactions. mdpi.com These methods have been successfully applied to the synthesis of highly functionalized tetrahydrothiophenes with excellent diastereoselectivity and enantioselectivity. mdpi.comroyalsocietypublishing.orgnih.gov For instance, the reaction between 2-ylideneoxindoles and 1,4-dithiane-2,5-diol, catalyzed by a squaramide, yields spiro[indoline-2,3′-thiophen]-3-ones with up to 99% enantiomeric excess (ee). mdpi.com
Another promising approach involves the use of bifunctional amine-thiourea organocatalysts. These catalysts have been shown to be effective in the double Michael addition of thiols to nitroolefins, affording chiral tetrahydrothiophenes with high stereocontrol. royalsocietypublishing.orgnih.gov The success of these methodologies in creating chiral thiophene structures suggests a clear pathway toward the asymmetric synthesis of precursors to 2-Thienylmethyl methanesulfonate, such as chiral 2-thienylmethanol. Subsequent mesylation of the chiral alcohol would then yield the desired enantiopure product.
The table below summarizes key findings in the organocatalytic asymmetric synthesis of thiophene derivatives, which could be adapted for the synthesis of chiral 2-thienyl precursors.
| Catalyst Type | Reaction Type | Substrates | Product Type | Stereoselectivity |
| Cinchona-derived squaramide | Sulfa-Michael/aldol cascade | 2-Ylideneoxindoles, 1,4-dithiane-2,5-diol | Spiro[indoline-2,3′-thiophen]-3-ones | Up to >20:1 dr and 99% ee mdpi.com |
| Bifunctional amine-thiourea | Double Michael addition | Thiols, Nitroolefins | Tetrahydrothiophenes | High diastereo- and enantioselectivities royalsocietypublishing.orgnih.gov |
| Chiral phosphoric acid | Organocascade | meso-Epoxides, Thioacetic acid | O-protected β-hydroxythiols | Excellent enantioselectivities nih.gov |
Advanced Catalysis Utilizing Methanesulfonate Functionality
The catalytic potential of this compound is twofold, stemming from both the thiophene ring and the methanesulfonate group. The thiophene moiety is a well-established substrate in transition metal-catalyzed cross-coupling and C-H activation reactions, while the methanesulfonate group is an excellent leaving group, facilitating a wide range of catalytic transformations.
Catalytic Activation of the Thiophene Ring:
The direct C-H functionalization of thiophenes is a highly active area of research, offering an atom-economical approach to synthesize substituted thiophene derivatives. Palladium-catalyzed C-H arylation, alkenylation, and alkynylation of thiophenes have been extensively studied. mdpi.comroyalsocietypublishing.org For instance, catalyst-controlled regiodivergent C-H alkynylation of 3-substituted thiophenes allows for the selective functionalization of either the C2 or C5 position. royalsocietypublishing.org Such methodologies could be applied to this compound to introduce further complexity and functionality to the molecule.
Furthermore, dearomatization of thiophenes through catalytic asymmetric methods is an emerging field. nih.gov This strategy allows for the synthesis of chiral, non-aromatic sulfur-containing heterocycles, which are valuable scaffolds in medicinal chemistry.
The Role of the Methanesulfonate Group in Catalysis:
The methanesulfonate (mesylate) group is one of the most effective leaving groups in organic synthesis. This property is crucial in many catalytic cycles where the displacement of the leaving group is a key step. In the context of this compound, the mesylate group can be readily displaced by a wide variety of nucleophiles in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the facile introduction of the 2-thienylmethyl moiety into a diverse range of molecular architectures.
Moreover, methanesulfonic acid (MSA) and its metal salts are known to be effective catalysts in their own right. nih.govijprajournal.com MSA is a strong, non-oxidizing Brønsted acid used in esterification and alkylation reactions. nih.govnih.gov Metal methanesulfonates can act as Lewis acid catalysts. ijprajournal.com While this compound itself is not typically used as a primary catalyst, its decomposition under certain conditions could potentially generate catalytically active species.
The following table highlights the catalytic relevance of the structural components of this compound.
| Structural Component | Catalytic Relevance | Examples of Catalytic Reactions |
| Thiophene Ring | Substrate for C-H functionalization and cross-coupling | Palladium-catalyzed arylation, alkynylation; Asymmetric dearomatization mdpi.comroyalsocietypublishing.orgnih.gov |
| Methanesulfonate Group | Excellent leaving group for nucleophilic substitution and cross-coupling | Suzuki, Stille, Buchwald-Hartwig couplings |
| Methanesulfonate Group | Precursor to catalytically active species | Formation of methanesulfonic acid (Brønsted acid) or metal methanesulfonates (Lewis acids) nih.govijprajournal.com |
Integration into Novel Material Science Applications
Thiophene-containing molecules are at the forefront of research in organic electronics and functional materials. The incorporation of the 2-thienylmethyl moiety, facilitated by the reactive methanesulfonate group, into polymers and other advanced materials is a promising avenue for creating novel materials with tailored properties.
Organic Electronics:
Polythiophenes and oligothiophenes are widely investigated as organic semiconductors for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and light-emitting diodes (OLEDs). The self-assembly of thiophene derivatives into well-ordered structures, such as nanofibers and liquid crystalline phases, is crucial for achieving high charge carrier mobility. royalsocietypublishing.orgnih.gov The 2-thienylmethyl group can be incorporated as a side chain or as part of the main chain of a polymer to influence its electronic properties and morphology. The methanesulfonate group serves as a convenient handle for polymerization or for grafting onto other polymer backbones. For instance, a thiophene α-chain-end-functionalized oligo(2-methyl-2-oxazoline) has been synthesized and used as a macromonomer to create grafted polythiophenes with amphiphilic properties. researchgate.net
Functional Polymers and Biomaterials:
Beyond electronics, thiophene-containing polymers have shown potential in biomedical applications. The combination of the electroactive thiophene unit with biocompatible polymers can lead to materials for biosensors, drug delivery systems, and tissue engineering. researchgate.net The inherent fluorescence of some thiophene derivatives also makes them suitable for bioimaging applications. mdpi.com The reactivity of the methanesulfonate group in this compound allows for its straightforward integration into such functional polymer systems.
The table below outlines potential material science applications of 2-thienylmethyl-containing materials.
| Application Area | Material Type | Role of 2-Thienylmethyl Moiety |
| Organic Electronics | Conjugated polymers (e.g., polythiophenes) | Contributes to the electronic properties (e.g., charge transport) of the material nih.govyoutube.com |
| Organic Electronics | Self-assembled monolayers | Forms ordered structures on surfaces for device fabrication royalsocietypublishing.orgnih.gov |
| Biomedical Applications | Functional polymers, hydrogels | Provides electroactivity for biosensing or stimuli-responsive drug release researchgate.net |
| Bioimaging | Fluorescent probes | Acts as a fluorophore for cellular imaging mdpi.com |
Exploration of Bio-Inspired Synthetic Pathways
Nature provides a rich source of inspiration for the development of novel and sustainable synthetic methodologies. The field of bio-inspired synthesis seeks to mimic enzymatic reactions and biosynthetic pathways to create complex molecules in an environmentally friendly manner.
Natural Occurrence and Biosynthesis of Thiophenes:
Thiophenes are found in nature, particularly as secondary metabolites in plants of the Asteraceae family. mdpi.comnih.gov The biosynthesis of these natural products involves enzymatic transformations that can serve as a blueprint for synthetic chemists. For example, the proposed biosynthesis of dimeric bithiophenes involves an aldol condensation, a fundamental C-C bond-forming reaction that can be catalyzed by aldolase (B8822740) enzymes. mdpi.com
Bio-Based Synthesis of Thiophene Precursors:
A significant advancement in sustainable chemistry is the synthesis of thiophene derivatives from biomass. Researchers have demonstrated the production of 2-thiothiophenes from cellulose (B213188), a renewable biopolymer. royalsocietypublishing.orgnih.gov The process involves the conversion of cellulose to levulinic acid, which is then transformed into 5-methylthiophene-2-thiol. This work proves the feasibility of accessing functionalized thiophenes from non-fossil fuel-based starting materials.
Enzymatic Approaches to Chiral Thiophene Derivatives:
Biocatalysis, using isolated enzymes or whole microorganisms, offers a powerful platform for asymmetric synthesis. nih.govnih.govrsc.org Enzymes such as lipases, esterases, and ketoreductases are routinely used for the kinetic resolution of racemic alcohols or the asymmetric reduction of ketones to produce chiral alcohols with high enantiopurity. nih.gov A hypothetical bio-inspired pathway to enantiopure 2-thienylmethanol, a precursor to this compound, could involve the enzymatic reduction of 2-acetylthiophene (B1664040) using a ketoreductase.
The following table summarizes key concepts in the bio-inspired synthesis of thiophene derivatives.
| Bio-Inspired Approach | Key Concept | Potential Application to this compound Synthesis |
| Mimicking Biosynthetic Pathways | Utilizing naturally occurring enzymatic reactions (e.g., aldol condensation) to construct the thiophene ring or its side chains. mdpi.com | Development of a de novo synthesis of 2-thienyl precursors inspired by natural product biosynthesis. |
| Synthesis from Biomass | Conversion of renewable resources like cellulose into thiophene-based platform molecules. royalsocietypublishing.orgnih.gov | A sustainable route to the 2-thienyl core of the target molecule. |
| Biocatalytic Asymmetric Synthesis | Employing enzymes (e.g., ketoreductases, lipases) to produce chiral precursors with high enantioselectivity. nih.govnih.gov | Enantioselective synthesis of (R)- or (S)-2-thienylmethanol, a key intermediate. |
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling 2-Thienylmethyl methanesulfonate in laboratory settings?
- Methodological Answer :
- Engineering Controls : Use closed systems or local exhaust ventilation to minimize airborne exposure . Safety showers and eyewash stations must be accessible.
- Personal Protective Equipment (PPE) : Wear vapor-resistant respirators, nitrile gloves, safety goggles, and full-body protective clothing. Face shields are recommended for splash-prone procedures .
- Storage : Store in a cool, dry, well-ventilated area away from oxidizers. Monitor for degradation over time, as aged samples may exhibit increased hazards .
- Disposal : Follow EPA and RCRA guidelines for hazardous waste disposal. Neutralize residual material via hydrolysis (e.g., alkaline conditions) before disposal .
Q. How can researchers synthesize and purify this compound with high reproducibility?
- Methodological Answer :
- Synthesis : React 2-thienylmethanol with methanesulfonyl chloride in anhydrous dichloromethane, using triethylamine as a base. Maintain temperatures below 0°C to minimize side reactions (analogous to ethyl methanesulfonate synthesis) .
- Purification : Isolate the product via vacuum distillation (boiling point ~120–140°C, estimated based on alkyl methanesulfonate analogs) or silica gel chromatography (eluent: hexane/ethyl acetate 4:1) . Confirm purity (>98%) by GC-FID or HPLC-UV .
Q. What analytical techniques are recommended for detecting trace impurities in this compound?
- Methodological Answer :
- Gas Chromatography (GC) : Use a flame ionization detector (FID) with a DB-5MS column (30 m × 0.25 mm × 0.25 µm). Program temperature from 50°C (2 min) to 280°C at 10°C/min. Detect residual methanesulfonic acid or unreacted alcohol .
- HPLC-UV : Employ a C18 column (4.6 × 150 mm, 5 µm) with isocratic elution (acetonitrile/water 60:40, 1 mL/min). Monitor at 210 nm for sulfonate ester quantification .
Advanced Research Questions
Q. How can researchers optimize mutagenesis protocols using this compound in plant or microbial models?
- Methodological Answer :
- Dose Optimization : Conduct pilot dose-response assays (e.g., 0.1–10 mM for 1–24 hours). Assess viability (via trypan blue exclusion) and mutation rates (e.g., Ames test or HPRT assay) .
- Statistical Design : Apply factorial ANOVA to evaluate interactions between concentration, exposure time, and pH. Use probit analysis to calculate LD50 and ED50 values .
- Validation : Compare mutation spectra with ethyl methanesulfonate (EMS) using whole-genome sequencing to confirm alkylation patterns (e.g., O<sup>6</sup>-ethylguanine adducts) .
Q. What methodologies are suitable for quantifying DNA alkylation efficiency of this compound?
- Methodological Answer :
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Hydrolyze DNA (0.1 M HCl, 70°C, 30 min) and quantify ethylated bases (e.g., 7-ethylguanine) using a C18 column and MRM transitions (e.g., m/z 180 → 152) .
- Comet Assay : Treat cells (e.g., human lymphocytes) with 0.5–2 mM compound for 1 hour. Measure tail moment using alkaline electrophoresis (pH >13) .
Q. How can dose-response modeling improve risk assessment for this compound in genetic toxicology?
- Methodological Answer :
- Benchmark Dose (BMD) Modeling : Fit log-probit or Hill models to in vivo micronucleus data. Use Akaike’s Information Criterion (AIC) to select the best-fit model .
- Point of Departure (PoD) : Calculate the lower confidence limit of the BMD (BMDL10) for regulatory thresholds. Cross-validate with in vitro clastogenicity data (e.g., chromosome aberration assays) .
Q. What strategies mitigate batch-to-batch variability in this compound stability studies?
- Methodological Answer :
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (254 nm). Monitor degradation by NMR (<sup>1</sup>H, δ 3.0–3.2 ppm for methylsulfonyl group) and FTIR (S=O stretch at 1170–1350 cm<sup>-1</sup>) .
- Kinetic Analysis : Apply Arrhenius equations to predict shelf life. For hydrolysis studies, use pseudo-first-order kinetics in buffers (pH 2–12) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
